

Application Notes & Protocols: Overcoming Osimertinib Resistance in NSCLC via SHP2 Degradation Combination Therapy

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Compound Focus: SHP2 protein degrader-2

Cat. No.: S11215823

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Introduction

Epidermal Growth Factor Receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) is initially responsive to tyrosine kinase inhibitors (TKIs) like **osimertinib** (a third-generation EGFR TKI). However, acquired resistance remains a major clinical challenge, limiting long-term efficacy [1] [2] [3]. Resistance mechanisms are heterogeneous, encompassing **EGFR-dependent** (e.g., C797S mutations), **EGFR-independent** (e.g., bypass signaling via alternative receptor tyrosine kinases (RTKs)), and **phenotypic transitions** (e.g., epithelial-mesenchymal transition) [1] [2].

SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by *PTPN11*, is a critical node in the **RAS/MAPK signaling pathway**, downstream of multiple RTKs. It is essential for full RAS activation, particularly in the context of oncogenic drivers [1] [4]. Recent evidence indicates that SHP2 mediates survival signals in osimertinib-resistant NSCLC models, making it a compelling therapeutic target [1] [5] [4]. While allosteric SHP2 inhibitors (e.g., **IACS-13909**, **JAB-3312**) have shown promise in overcoming resistance [1] [6], a novel approach involves **proteolysis-targeting chimeras (PROTACs)** such as the **SHP2 degrader SHP2-D26 (D26)** [4]. This document details the application and protocols for using SHP2 degraders, alone and in combination with osimertinib, to address acquired resistance in NSCLC.

Scientific Rationale for Targeting SHP2

SHP2's Role in Oncogenic Signaling and Resistance

SHP2 is a non-receptor protein tyrosine phosphatase with two N-terminal Src homology 2 (SH2) domains. Its activation, often induced by binding to phospho-tyrosine residues on activated RTKs, is required for signal transduction through the **RAS-MAPK pathway** [1]. In the context of osimertinib resistance:

- It mediates signaling downstream of various RTKs (e.g., MET, HER2, FGFR) that are activated as bypass mechanisms [1] [2].
- It is required for the full activation of mutant RAS, including nucleotide cycling mutants like KRAS G12C [1].
- High SHP2 expression correlates with poor outcomes in lung adenocarcinoma (LUAD) patients and is enriched in osimertinib-resistant cells [5] [7].
- SHP2 promotes a **stem-like phenotype** in cancer cells by facilitating a **CXCL8-CXCR1/2 positive feedback loop** via ERK-AKT-NFκB and GSK3β-β-Catenin signaling, contributing to tumorigenesis and drug resistance [5] [7].

Advantages of Degradation over Inhibition

While small-molecule inhibitors like IACS-13909 bind and inhibit SHP2's phosphatase activity, the PROTAC degrader **SHP2-D26** offers a complementary strategy:

- **Catalytic Action:** SHP2-D26 induces targeted ubiquitination and subsequent proteasomal degradation of the SHP2 protein, leading to a more sustained suppression of its scaffolding functions, which are not entirely addressed by catalytic inhibition [4].
- **Overcoming Adaptive Resistance:** Degradation can potentially circumvent resistance that arises from upstream pathway reactivation or compensatory protein overexpression.

The combination of osimertinib with an SHP2-targeted agent (inhibitor or degrader) simultaneously blocks the primary oncogenic driver (mutant EGFR) and a key node responsible for pathway reactivation, offering a promising strategy to overcome or delay resistance [1] [4] [6].

Key Research Compounds and Tools

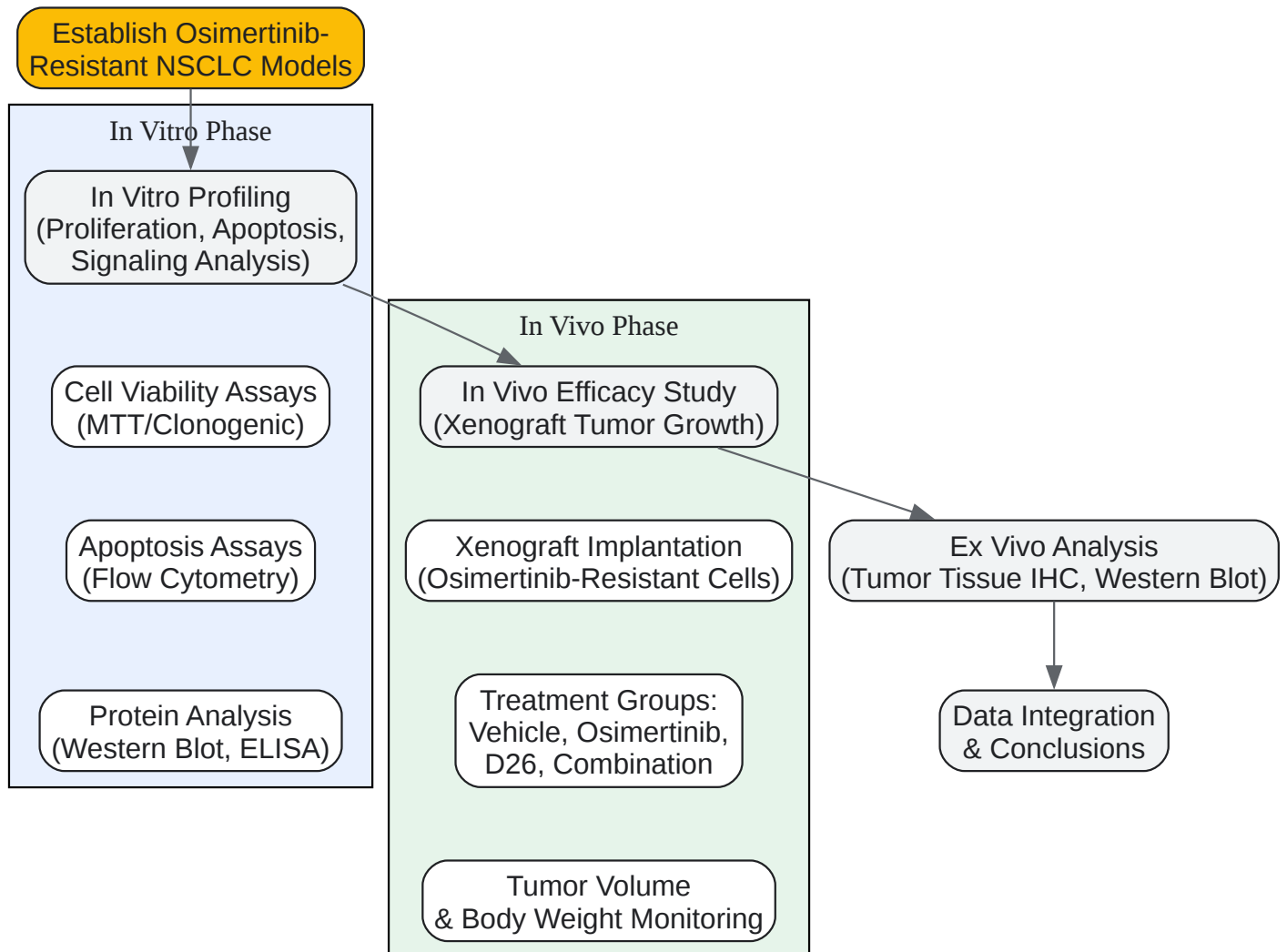
The following table summarizes the primary SHP2-targeting agents discussed in this protocol.

Table 1: Key SHP2-Targeting Agents in Research

Compound Name	Type	Primary Mechanism	Noted IC ₅₀ / Efficacy in NSCLC Models	Key Combination Finding
SHP2-D26 (D26)	PROTAC Degradator	Induces ubiquitin-mediated degradation of SHP2 protein.	IC ₅₀ ranges from ≤4 μM (sensitive lines) to <8 μM [4].	Synergistic with osimertinib in resistant models; effective in inhibiting osimertinib-resistant xenograft growth [4].
IACS-13909	Allosteric Inhibitor	Binds the SHP2 tunnel-like allosteric site, inhibiting phosphatase activity.	Potently inhibits SHP2 enzyme and cellular proliferation [1].	Causes tumor regression <i>in vivo</i> as single agent and in combo with osimertinib in resistant NSCLC models [1] [8].
JAB-3312	Allosteric Inhibitor	Potently inhibits SHP2 activity and downstream ERK phosphorylation.	Cellular IC ₅₀ for p-ERK: 0.68-4.84 nM [6].	Exhibits great efficacy in combination with osimertinib in osimertinib-resistant models [6].

Experimental Models & Workflow

A representative *in vitro* to *in vivo* workflow for evaluating this combination therapy is outlined below.



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Detailed Experimental Protocols

Protocol 1: In Vitro Combination Studies

Objective: To determine the synergistic effects of SHP2-D26 and osimertinib on cell proliferation, apoptosis, and downstream signaling in osimertinib-sensitive and resistant NSCLC cell lines.

Materials:

- **Cell Lines:** Osimertinib-resistant NSCLC lines (e.g., HCC4006-OsiR, HCC827-ER1, PC9GR) and their parental counterparts [1] [4] [7].
- **Compounds:** Osimertinib (HY-15772, MCE), SHP2-D26 [4], SHP2 inhibitor (SHP099, HY-100388, MCE).
- **Reagents:** Cell culture media (RPMI-1640/DMEM), FBS, MTT reagent, Crystal Violet, Annexin V-FITC/PI Apoptosis Kit, RIPA Lysis Buffer.

Method:

- **Cell Culture and Seeding:**
 - Maintain resistant lines in culture medium containing 1 μM osimertinib. Withdraw osimertinib 3-5 days before experiments to eliminate direct drug effects [1].
 - Seed cells in 96-well (for MTT) or 6-well/24-well plates (for clonogenic assays) at optimized densities (e.g., 2×10^3 cells/well for 96-well plates [7]).
- **Compound Treatment:**
 - Prepare a dose-response matrix of osimertinib (e.g., 0.001 - 1 μM) and SHP2-D26 (e.g., 0.5 - 8 μM) alone and in combination. Include a DMSO vehicle control.
 - Treat cells for the duration of the assay (72h for MTT, 10-14 days for clonogenic).
- **Cell Viability/Proliferation Assessment:**
 - **MTT Assay:** Add MTT solution (5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm [7].
 - **Clonogenic Assay:** After 10-14 days, stain colonies with 0.5% crystal violet, image, and quantify.
- **Apoptosis Analysis via Flow Cytometry:**
 - Harvest treated cells (e.g., after 48h), stain with Annexin V-FITC and Propidium Iodide (PI) according to kit instructions.
 - Analyze using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
- **Protein Signaling Analysis via Western Blot:**

- Lyse treated cells after 6-24h of treatment.
- Resolve proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against:
 - **SHP2** (to confirm degradation by D26)
 - **p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473)**
 - **Apoptosis markers: Bim, Mcl-1, Cleaved Caspase-3**
 - **Loading control: β -Actin** [5] [4] [7].

Data Analysis:

- Calculate IC₅₀ values for single agents using non-linear regression.
- Determine combination indices (CI) using the Chou-Talalay method (e.g., CalcuSyn software), where CI < 1 indicates synergy.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the *in vivo* antitumor activity of the SHP2-D26 and osimertinib combination against osimertinib-resistant patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

Materials:

- **Animals:** Female NSG or CD-1 nude mice (6-8 weeks old) [1] [4].
- **Model:** Osimertinib-resistant NSCLC CDX/PDX model (e.g., NCI-H1975 CS - harboring EGFRL858R/T790M/C797S) [1].
- **Compounds:** Osimertinib, SHP2-D26. Prepare osimertinib in 1% polysorbate 80, and SHP2-D26 in a suitable vehicle like 10% Captisol [4].
- **Equipment:** Calipers, scale.

Method:

- **Tumor Inoculation:** Subcutaneously implant 3 million resistant cells (suspended in 50% Matrigel) into the flank of mice [1].
- **Randomization and Dosing:**
 - When tumor volumes reach ~150-200 mm³, randomize mice into four treatment groups (n=8-10/group):
 - Group 1: Vehicle control (daily, oral gavage)
 - Group 2: Osimertinib (e.g., 5-10 mg/kg, daily, oral gavage)
 - Group 3: SHP2-D26 (e.g., 15-25 mg/kg, daily or QoD, intraperitoneal)
 - Group 4: Osimertinib + SHP2-D26
 - Treatment duration is typically 3-4 weeks.

- **Monitoring:**
 - Measure tumor dimensions and body weight 2-3 times per week.
 - Calculate tumor volume: ($V = \frac{\text{Length} \times \text{Width}^2}{2}$).
 - Euthanize animals if tumor volume exceeds 1500 mm³ or significant body weight loss (>20%) occurs.
- **Termination and Sample Collection:**
 - At the study endpoint, euthanize mice and collect tumors.
 - Weigh tumors and photograph.
 - Snap-freeze portions in liquid N₂ for protein/mRNA analysis or fix in formalin for immunohistochemistry (IHC).

Data Analysis:

- Plot mean tumor volume ± SEM over time for each group.
- Calculate tumor growth inhibition (TGI %): ($\frac{1 - \Delta T}{\Delta C} \times 100\%$), where ΔT and ΔC are the mean volume changes in treatment and control groups, respectively.
- Perform statistical comparisons (e.g., two-way ANOVA for tumor volumes, log-rank test for time-to-progression).

Anticipated Results & Data Interpretation

Key Outcomes

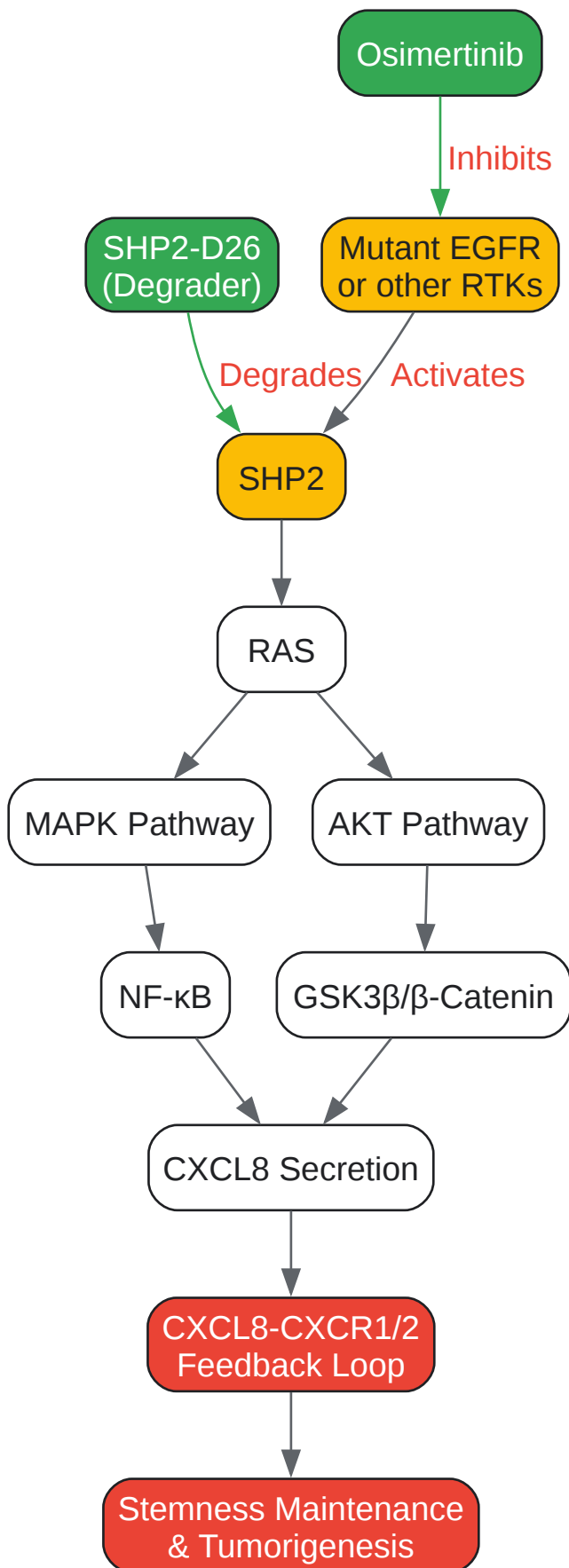
Table 2: Expected Experimental Outcomes from SHP2 Degradер Combination Therapy

Assay Type	Single Agent Osimertinib	Single Agent SHP2-D26	Combination Therapy
In Vitro Proliferation (IC ₅₀)	High IC ₅₀ (Resistance confirmed)	Moderate to low IC ₅₀ (e.g., ≤4 μM in sensitive lines) [4]	Synergistic effect (CI < 1); significantly lower IC ₅₀ than either agent alone.
In Vitro Apoptosis	Minimal induction of apoptosis.	Moderate induction in sensitive lines.	Significant enhancement of Annexin V+ cells; increased Cleaved Caspase-3 and Bim; decreased Mcl-1 [4].

Assay Type	Single Agent Osimertinib	Single Agent SHP2-D26	Combination Therapy
Western Blot Signaling	Persistent p-ERK and p-AKT (bypass signaling).	Sustained reduction of SHP2 protein; suppression of p-ERK/p-AKT variable.	Profound and sustained suppression of p-ERK and p-AKT; SHP2 protein degradation confirmed [4].
In Vivo Xenograft Growth	Minimal growth inhibition (tumor progression).	Moderate tumor growth inhibition as single agent [4].	Significant tumor regression or stasis; superior efficacy vs. monotherapies [1] [4].

Signaling Pathway Analysis

The molecular mechanism of action for this combination therapy involves blocking key survival and stemness pathways, as summarized in the signaling pathway below.



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Troubleshooting & Best Practices

- **Variable Cell Sensitivity:** Not all NSCLC lines are equally sensitive to SHP2-D26. Pre-screen a panel of resistant lines to identify responsive models [4]. Sensitivity is associated with suppression of **p70S6K/S6** signaling and modulation of **Bim/Mcl-1** ratios, rather than ERK1/2 suppression alone [4].
- **Confirming Degradation:** Always run Western blots to confirm SHP2 protein degradation by D26 in your specific model system. The potency of degradation may vary.
- **In Vivo Tolerability:** Closely monitor animal body weight. The combination is generally well-tolerated in preclinical models, but dose optimization may be required for specific degrader constructs [4].

Conclusion

Targeting SHP2 via degradation with agents like **SHP2-D26** represents a novel and potent strategy to overcome heterogeneous osimertinib resistance in NSCLC. The protocols outlined herein provide a framework for rigorously testing this combination in preclinical models. The synergistic effect observed by co-targeting EGFR and SHP2 highlights the importance of vertical pathway inhibition and supports the continued clinical development of SHP2 degraders and inhibitors in combination with osimertinib.

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To cite this document: Smolecule. [Application Notes & Protocols: Overcoming Osimertinib Resistance in NSCLC via SHP2 Degradation Combination Therapy]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b11215823#shp2-degrader-combination-therapy-osimertinib-resistance]

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